4-Diethylaminophenylmagnesium bromide
Description
4-Diethylaminophenylmagnesium bromide is a Grignard reagent with the molecular formula C₁₀H₁₄BrMgN. It features a phenyl ring substituted with a diethylamino group (–N(C₂H₅)₂) at the para position, bonded to a magnesium bromide moiety. This compound is widely used in organic synthesis, particularly in nucleophilic addition reactions to form carbon-carbon bonds. The diethylamino group is electron-donating, enhancing the nucleophilicity of the aryl-magnesium bromide, which facilitates reactions with electrophiles such as ketones, aldehydes, and esters. Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a precursor for synthesizing complex aromatic amines .
Properties
Molecular Formula |
C10H14BrMgN |
|---|---|
Molecular Weight |
252.43 g/mol |
IUPAC Name |
magnesium;N,N-diethylaniline;bromide |
InChI |
InChI=1S/C10H14N.BrH.Mg/c1-3-11(4-2)10-8-6-5-7-9-10;;/h6-9H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BOCMBZHNLJYSGA-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent Influence :
- Electron-Donating Groups: 4-Methoxyphenylmagnesium bromide (C₇H₇BrMgO): The methoxy (–OCH₃) group is strongly electron-donating via resonance, increasing nucleophilicity. 3,5-Dimethyl-4-methoxyphenylmagnesium bromide (C₉H₁₁BrMgO): Additional methyl groups introduce steric hindrance, slowing reaction kinetics compared to 4-diethylaminophenyl derivatives . 4-Fluorophenylmagnesium bromide (C₆H₄BrFMg): The fluorine atom is electron-withdrawing, reducing nucleophilicity but improving stability toward oxidation .
Molecular Weight Trends :
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 4-Diethylaminophenylmagnesium Br | C₁₀H₁₄BrMgN | 256.44 |
| p-Tolylmagnesium bromide | C₇H₇BrMg | 195.34 |
| 4-Methoxyphenylmagnesium bromide | C₇H₇BrMgO | 211.34 |
| 4-Fluorophenylmagnesium bromide | C₆H₄BrFMg | 199.31 |
| 3,4-(Methylenedioxy)phenyl Mg Br | C₇H₅BrMgO₂ | 241.32 |
The diethylamino group contributes significantly to molecular weight, distinguishing it from simpler aryl Grignard reagents .
Nucleophilicity :
- The diethylamino group’s strong electron-donating nature makes this compound more nucleophilic than halide-substituted analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives). This property is advantageous in reactions with less electrophilic substrates .
- Steric Effects: Bulky substituents like diethylamino can slow reaction rates but improve regioselectivity in multi-site electrophiles .
Stability and Handling
- Moisture Sensitivity: Like all Grignard reagents, this compound reacts violently with water, necessitating anhydrous conditions .
- Thermal Stability: The diethylamino group may enhance thermal stability compared to methoxy or methyl-substituted analogs due to reduced electron density on the magnesium center .
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